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Introduction

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor primarily
utilized for the management of type 2 diabetes mellitus (T2DM).[1][2] Its core function involves
preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and
glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent
insulin secretion and suppressing glucagon release.[2] However, a growing body of preclinical
and clinical evidence reveals that teneligliptin possesses significant pleiotropic effects that
extend beyond glycemic control. These effects, observed in various non-diabetic and glucose-
independent models, are primarily centered around anti-inflammatory, anti-oxidative, and
vasculoprotective mechanisms, suggesting its potential therapeutic application in a broader
range of pathologies.

This technical guide provides an in-depth exploration of the mechanisms of action of
teneligliptin hydrobromide in non-diabetic contexts, focusing on its impact on the
cardiovascular, renal, and neurological systems. It synthesizes data from key experimental
studies, details relevant methodologies, and visualizes complex signaling pathways to support
further research and development.

Core Mechanism: DPP-4 Inhibition and GLP-1
Enhancement
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The foundational mechanism of teneligliptin, even in non-diabetic models, is the potent and
sustained inhibition of the DPP-4 enzyme.[2][3] DPP-4 is a ubiquitous serine protease
expressed on the surface of various cells, including endothelial and immune cells, and also
circulates in a soluble form.[4] By inhibiting DPP-4, teneligliptin increases the bioavailability of
active GLP-1.[5] While known for its role in insulin secretion, GLP-1 also exerts a wide range of
protective effects on the vasculature, heart, and kidneys, independent of its glucose-lowering
action.[6][7]
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Caption: Core mechanism of Teneligliptin via DPP-4 inhibition.

Pleiotropic Effects in Non-Diabetic Models

Teneligliptin's benefits in non-diabetic models are largely attributed to its ability to mitigate
inflammation, oxidative stress, and endothelial dysfunction.

Cardiovascular Protection

Anti-inflammatory Mechanisms: Teneligliptin demonstrates robust anti-inflammatory properties
by targeting key inflammatory signaling pathways. A central mechanism is the inhibition of the
NOD-like receptor protein 3 (NLRP3) inflammasome.[8][9] In models of diabetic
cardiomyopathy, teneligliptin was shown to suppress NLRP3 activation and the subsequent
release of the pro-inflammatory cytokine Interleukin-1( (IL-1), effects that contribute to
reducing myocardial injury and hypertrophy.[8][10] This action is partly mediated through the
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activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy and
inflammation.[8]

Furthermore, teneligliptin modulates macrophage polarization, promoting a shift from the pro-
inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[4] It also directly
suppresses lipopolysaccharide (LPS)-induced inflammation in macrophages by interfering with
the Caveolin-1/CD26 axis, which downregulates the Toll-like receptor 4 (TLR4) signaling
pathway.[11]
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Caption: Teneligliptin's anti-inflammatory signaling pathways.
Endothelial Function and Oxidative Stress: Teneligliptin improves vascular endothelial function,

an effect observed independently of glucose control.[12][13] In human umbilical vein
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endothelial cells (HUVECS) exposed to high glucose, teneligliptin reduced reactive oxygen
species (ROS) production and levels of the oxidative stress marker 8-hydroxy-2'-
deoxyguanosine (8-OH-dG).[14] This anti-oxidative effect enhances the beneficial actions of
GLP-1 on endothelial cells, counteracting the "endothelial resistance" induced by
hyperglycemic conditions.[14] Clinical studies have corroborated these findings, showing that
teneligliptin therapy improves the reactive hyperemia index (RHI), a measure of endothelial
function, and decreases circulating markers of oxidative stress in patients with T2DM and
chronic kidney disease (CKD).[12][13]

Renoprotection

Teneligliptin exhibits renoprotective effects that are not solely dependent on its glucose-
lowering ability. In animal models of non-diabetic kidney disease, DPP-4 inhibitors have been
shown to favorably impact kidney morphology and function through hemodynamic stabilization
and inflammatory modulation.[6] Teneligliptin, specifically, attenuated cisplatin-induced acute
kidney injury by promoting the proliferation of surviving tubular epithelial cells via the SDF-
1a/CXCR4 chemokine axis.[6] Clinical studies have shown that switching to teneligliptin from
other DPP-4 inhibitors can reduce plasma DPP-4 activity, which correlates with a reduction in
the urinary albumin-to-creatinine ratio (UACR) in patients with diabetic kidney disease,
independent of changes in glycemic control.[15][16]

Neuroprotection

Teneligliptin's protective actions extend to the central nervous system. In a mouse model of
middle cerebral artery occlusion (MCAOQO), a model for ischemic stroke, pre-treatment with
teneligliptin significantly reduced brain infarct volume and ameliorated neurological damage.
[17] The key mechanism identified was the preservation of blood-brain barrier integrity.
Teneligliptin prevented the ischemia/reperfusion-induced increase in endothelial permeability
by upregulating the expression of the tight junction protein occludin.[17] This effect was
mediated through the ERK5/KLF2 signaling pathway in brain microvascular endothelial cells.
[17]

Additionally, in mouse models of diabetes-related cognitive impairment, teneligliptin
administration mitigated behavioral dysfunction by inhibiting neuroinflammation, oxidative
stress, and endoplasmic reticulum (ER) stress in the hippocampus, again pointing to
mechanisms beyond simple glucose reduction.[18]
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Caption: Neuroprotective signaling pathway of Teneligliptin.
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Metabolic Effects in Non-Diabetic Obesity

A recent study explored the effects of teneligliptin in non-diabetic obese individuals. The results
demonstrated that treatment with teneligliptin led to significant improvements in several non-
glycemic parameters, including a reduction in body weight, triglycerides, and insulin resistance
(as measured by HOMA-IR), alongside an increase in GLP-1 levels.[5][19] These findings
suggest a potential role for teneligliptin in managing metabolic syndrome components, even in
the absence of diabetes.[5][20]

Quantitative Data Summary

The following tables summarize key quantitative findings from cited experimental and clinical

studies.

Table 1: Effects on Cardiovascular and Inflammatory Markers
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Parameter Model Treatment Result Reference
. Significant
Reactive . o .
HUVECSs (High  Teneligliptin reduction vs.
Oxygen . [14]
. Glucose) 3.0 umol/L high glucose
Species (ROS)
control
Significant
HUVECSs (High Teneligliptin + reduction vs.
8-OH-dG Levels ) [14]
Glucose) GLP-1 high glucose
control
] ] Significant
Reactive ] Switch to )
_ T2DM patients o improvement
Hyperemia Index ) Teneligliptin (24 [12]
with CKD from 1.49 to 1.55
(RHI) wks)
(P <0.01)
Significant
d-ROMs ] Switch to decrease from
o T2DM patients o
(Oxidative ) Teneligliptin (24 399.8 to 355.5 [12]
with CKD
Stress) wks) U.CARR (P <
0.01)
Dose-dependent
Human U937 o ]
IL-1B, IL-6, TNF- Teneligliptin (5- suppression of
Macrophages ) [11]
o mMRNA _ 10 nmol/L) LPS-induced
(LPS-stimulated) )
increase

| Brain Infarct Volume | MCAO Mice | Teneligliptin (30 mg/kg/day, 2 wks) | ~50% reduction in

infarct volume vs. MCAO control |[17] |

Table 2: Effects on Metabolic Parameters in Non-Diabetic Obese Individuals
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Result
(Mean
Parameter Model Treatment Duration Difference Reference
VS.
Placebo)
Non-
Bod diabetic Teneliglipti -3.09 kg (P
-y 2l 48 weeks 9 [5]
Weight obese n 20mg BID = 0.043)
subjects
Non-diabetic o
Teneligliptin -09 (P <
HOMA-IR obese 48 weeks [5]
) 20mg BID 0.001)
subjects
Non-diabetic
] ) Teneligliptin -29.37 mg/dL
Triglycerides obese 48 weeks [5]
_ 20mg BID (P < 0.001)
subjects

| Active GLP-1 | Non-diabetic obese subjects | Teneligliptin 20mg BID | 48 weeks | +76.42

pa/mL |[5] |

Experimental Protocols

In Vitro Endothelial Cell Inflammation Model
¢ Cell Line: Human Umbilical Vein Endothelial Cells (HUVECS).[14]

o Culture Conditions: Cells were exposed to either normal glucose (5 mmol/L) or high glucose

(HG, 25 mmol/L) for 21 days to induce a state of chronic hyperglycemic damage and

metabolic memory.[14]

o Treatment: During the culture period, cells were treated with Teneligliptin (3.0 umol/L), either

alone or in combination with an acute dose of GLP-1 (50 nmol/L).[14]

o Key Assays:

o DPP-4 Activity: Measured in cell lysates and culture medium using a fluorometric assay.

[14]
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o ROS Production: Assessed using a fluorescent probe like DCFDA.[14]

o Gene Expression: Analyzed via gqRT-PCR for markers of oxidative stress (NRF2, HMOX1),
apoptosis (Bax, Bcl-2), and ER stress (ATF4, CHOP).[14]

In Vivo Ischemic Stroke Model

Animal Model: Male C57BL/6 mice.[17]

¢ Intervention: Middle Cerebral Artery Occlusion (MCAQO) was induced to simulate ischemic
stroke.[17]

o Treatment: Mice were administered teneligliptin (30 mg/kg/day) via oral gavage for two
weeks prior to the MCAO procedure.[17]

o Key Assays:

o Infarct Volume: Measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain
sections.[17]

o Neurological Deficit Score: Assessed on a standardized scale to quantify motor and

sensory deficits.[17]

o Brain Permeability: Evaluated by measuring the extravasation of Evans blue dye into the

brain parenchyma.[17]

o Protein Expression: Western blotting of brain tissue to quantify levels of occludin, p-ERKS5,
and KLF2.[17]
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Caption: Experimental workflow for the in vivo MCAO stroke model.
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Conclusion

The mechanism of action of teneligliptin hydrobromide in non-diabetic models is
multifaceted, extending well beyond its primary role in glucose metabolism. Its ability to potently
inhibit DPP-4 elevates active GLP-1 levels, triggering a cascade of pleiotropic effects. Key
among these are the suppression of critical inflammatory pathways like the NLRP3
inflammasome, mitigation of oxidative stress, and enhancement of endothelial function. These
mechanisms confer significant cardiovascular, renal, and neuroprotective benefits in
experimental models, independent of glycemic changes. The findings from studies in non-
diabetic obese subjects further suggest a potential role in managing broader metabolic
dysregulation. This evidence collectively positions teneligliptin as a compound of interest for
therapeutic applications beyond T2DM, warranting further investigation in conditions where
inflammation, endothelial dysfunction, and oxidative stress are key pathological drivers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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